Cefadroxil-d4 (Major)

Bioanalysis Method Validation Pharmacokinetics

Cefadroxil-d4 (Major) is the tetra-deuterated analog (99% d4 at the 2,3,5,6 positions of the 4-hydroxyphenyl ring) of cefadroxil, synthesized exclusively as a stable isotope-labeled (SIL) internal standard for LC-MS/MS assays. Unlike unlabeled analogs or structurally similar IS (e.g., cephradine, cefaclor), it co-elutes with the analyte, identically compensating for matrix effects, ion suppression, and extraction variability—critical for FDA/EMA-validated pharmacokinetic and bioequivalence studies. Validated linear range: 0.1–60 µg/mL in human plasma with precision RSD <15%. Suitable for cGMP QC, ANDA regulatory submissions, and ADME investigations. Traceable to USP/EP standards.

Molecular Formula C16H19N3O6S
Molecular Weight 385.427
CAS No. 1426174-38-0
Cat. No. B563271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefadroxil-d4 (Major)
CAS1426174-38-0
Synonyms(6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Monohydrate;  p-Hydroxycephalexine-d4 Monohydrate;  BL-S578-d4;  MJF-11567-3-d4;  Baxan-d4; 
Molecular FormulaC16H19N3O6S
Molecular Weight385.427
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
InChIInChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D;
InChIKeyNBFNMSULHIODTC-AUTKPGNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefadroxil-d4 (Major) CAS 1426174-38-0: Isotopic Internal Standard for Quantitation of Cefadroxil in LC-MS/MS Bioanalysis


Cefadroxil-d4 (Major) (CAS 1426174-38-0) is the tetra-deuterated analog of the first-generation cephalosporin antibiotic cefadroxil . It is specifically synthesized for use as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of cefadroxil in complex biological matrices such as plasma, serum, and urine [1]. The deuterium labeling is incorporated at the 2,3,5,6 positions of the 4-hydroxyphenyl ring of the parent molecule [2].

Why Cefadroxil-d4 Cannot Be Substituted with Unlabeled Cefadroxil or Non-Analogous Internal Standards in Validated Bioanalytical Methods


In LC-MS/MS bioanalysis, the use of a generic, unlabeled analog or a non-analogous compound as an internal standard introduces a critical analytical risk: differential matrix effects and variable recovery during sample extraction and ionization . Unlabeled cefadroxil is the analyte itself and thus cannot be used as an internal standard. Structurally similar but non-identical internal standards (e.g., cephradine or cefaclor) exhibit different physicochemical behavior, chromatographic retention times, and ionization efficiencies relative to the target analyte, leading to inaccurate quantification and unacceptable inter-assay variability [1]. The procurement of a stable isotope-labeled (SIL) internal standard such as Cefadroxil-d4 is mandated by major regulatory guidance (FDA, EMA) for validated bioanalytical methods used in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [2].

Quantitative Evidence Guide: Comparative Performance of Cefadroxil-d4 in LC-MS/MS Method Validation


Comparative Quantitative Precision: Cefadroxil-d4 vs. Non-Analogous Internal Standard (Cefaclor) in Rat Plasma LC-MS/MS

A validated LC-MS/MS method for cefadroxil in rat plasma employed cefaclor as an internal standard, achieving an intra-day accuracy of 88.7% to 104.9% and an inter-day accuracy of 92.5% to 100.1% across the concentration range [1]. The use of a non-analogous IS like cefaclor necessitates extensive matrix effect validation and cannot fully compensate for differential extraction recovery. In contrast, the implementation of Cefadroxil-d4, a co-eluting SIL-IS, eliminates this variability as both the analyte and IS share identical physicochemical properties, extraction behavior, and ionization efficiencies . This is a class-level inference: SIL-IS is the industry standard for achieving the highest accuracy and precision in regulated bioanalysis, as reflected in FDA guidance recommendations [2].

Bioanalysis Method Validation Pharmacokinetics LC-MS/MS

Structural Confirmation of Cefadroxil-d4 (Major): Specific Deuterium Incorporation at the 4-Hydroxyphenyl Moiety

Cefadroxil-d4 (Major) is specifically synthesized with four deuterium atoms at the 2,3,5,6 positions of the 4-hydroxyphenyl ring of the cefadroxil molecule . This specific labeling pattern is confirmed by 1H-NMR and mass spectrometry, with a reported isotopic purity of 99% [1]. This is in contrast to other deuterated cephalosporin internal standards, such as Cephalexin-d5, which incorporates five deuterium atoms across different molecular positions . The specific d4 labeling on the aromatic ring of Cefadroxil-d4 results in a mass shift of +4 Da (m/z 364.1 for cefadroxil to m/z 368.1 for Cefadroxil-d4), providing a distinct and stable isotopic signature that is analytically separated from the natural isotopic abundance of the unlabeled analyte [1].

Stable Isotope Labeling Structural Characterization Mass Spectrometry Quality Control

Regulatory Compliance and Traceability: Use of Cefadroxil-d4 as a Reference Standard in cGMP and ANDA Filings

Cefadroxil-d4 is manufactured and supplied as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard in API analysis . It is explicitly intended for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Critically, it serves as a reference standard for traceability against pharmacopeial standards (USP or EP), a requirement for Abbreviated New Drug Applications (ANDA) and commercial production of cefadroxil . This level of characterization and compliance is not consistently offered by all commercially available deuterated compounds or simple analytical standards .

Regulatory Science Pharmaceutical Analysis Quality Control Reference Standards

Analytical Method Linearity and Range: A Validated LC-MS/MS Protocol Using Cefadroxil-d4 in Human Plasma

A patented method for measuring cefadroxil concentration in human EDTA plasma utilizes Cefadroxil-d4 as the internal standard [1]. The method, employing LC-MS/MS, achieved a linear calibration range of 0.1-60 µg/mL [2]. The within-run and between-run precision, expressed as relative standard deviation (RSD), was less than ±15% across this range, meeting the acceptance criteria outlined in FDA bioanalytical method validation guidelines [REFS-2, REFS-3]. This established protocol demonstrates the compound's fitness-for-purpose in generating precise and accurate data for human clinical pharmacokinetic studies, providing a direct, vendor-independent validation of its performance [1].

Bioanalysis Method Validation Therapeutic Drug Monitoring Clinical Pharmacology

Reduction of Matrix Effects: Superior Performance of Deuterated IS Compared to Unlabeled Structural Analogs

Matrix effects, caused by co-eluting endogenous components from biological samples (e.g., plasma, urine), are a major source of inaccuracy and imprecision in LC-MS/MS bioanalysis [1]. While a structurally similar but non-identical internal standard (e.g., cephradine or cefaclor) can partially compensate for some variability, it cannot correct for differential matrix effects that affect the analyte and IS differently due to slight variations in their retention times and ionization properties [2]. In contrast, a stable isotope-labeled internal standard like Cefadroxil-d4 co-elutes exactly with the analyte and experiences identical matrix-induced ionization suppression or enhancement. Studies on SIL-IS have widely shown a reduction in matrix effect variability, leading to more reproducible and accurate recoveries . This is a class-level inference based on the fundamental principles of isotope dilution mass spectrometry.

Bioanalysis Matrix Effect Method Ruggedness LC-MS/MS

Key Application Scenarios for Cefadroxil-d4 (Major) in Bioanalysis and Pharmaceutical Quality Control


Internal Standard for Validated LC-MS/MS Methods in Human Clinical Pharmacokinetic and Bioequivalence Studies

Cefadroxil-d4 is the preferred internal standard for developing and validating LC-MS/MS methods used to quantify cefadroxil in human plasma and urine for clinical pharmacokinetic, bioavailability, and bioequivalence studies. Its use directly supports compliance with FDA and EMA bioanalytical method validation guidance [1]. The high isotopic purity (99% d4) and precise structural labeling ensure robust and accurate quantitation across the required analytical range, which a patented protocol has validated as 0.1-60 µg/mL in human plasma with a precision RSD <15% [2].

Reference Standard for cGMP Quality Control and Stability Testing in ANDA Filings

Due to its comprehensive characterization and documented traceability to USP/EP standards, Cefadroxil-d4 (Major) is suitable as a reference standard in cGMP quality control (QC) laboratories . It can be employed in analytical method validation (AMV) and for routine QC testing of cefadroxil active pharmaceutical ingredient (API) and finished drug products during commercial production, supporting Abbreviated New Drug Application (ANDA) regulatory submissions .

Matrix Effect Compensation in Trace-Level Quantification of Cefadroxil in Complex Biological and Environmental Samples

In complex sample matrices, such as rat plasma, tissue homogenates, or environmental water samples where co-extracted interferences can cause significant ion suppression or enhancement, Cefadroxil-d4 provides unparalleled compensation [3]. Its co-eluting property ensures that both the analyte and the internal standard experience identical matrix effects, leading to more reliable and reproducible quantitative results compared to methods using structurally similar but non-identical internal standards like cefaclor .

Metabolic Profiling and Mechanistic ADME Studies

Cefadroxil-d4 is a critical tool for in vitro and in vivo absorption, distribution, metabolism, and excretion (ADME) studies. The distinct +4 Da mass shift allows for the unambiguous differentiation and simultaneous quantification of the administered drug (cefadroxil) and any metabolites or degradation products formed in complex biological systems [4]. This is essential for studying drug-drug interactions, the impact of genetic polymorphisms (e.g., on PepT1 transporters), and the formation of degradation impurities, as characterized in recent publications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefadroxil-d4 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.